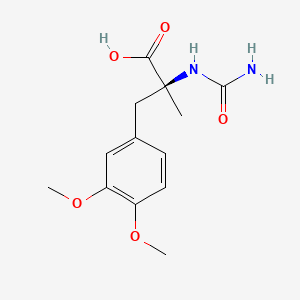

(s)-2-(Aminocarbonyl)-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid

説明

Chemical Identity and Structural Characteristics

Nomenclature and Classification

IUPAC Designation

The International Union of Pure and Applied Chemistry designation for this compound is (S)-2-(carbamoylamino)-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid. This systematic nomenclature reflects the compound's stereochemical configuration, functional group arrangements, and substitution patterns according to established International Union of Pure and Applied Chemistry conventions. The designation specifically indicates the S-configuration at the chiral center, the presence of a carbamoylamino functional group, and the dimethoxyphenyl substituent with its precise positional descriptors.

The systematic name construction follows International Union of Pure and Applied Chemistry rules by identifying the longest carbon chain as propanoic acid, with methyl substitution at position 2, carbamoylamino substitution also at position 2, and a 3,4-dimethoxyphenyl group attached at position 3. The stereochemical descriptor (S) indicates the absolute configuration around the chiral carbon center, determined according to Cahn-Ingold-Prelog priority rules.

Common Synonyms and Alternative Nomenclature

The compound is recognized by several alternative names in chemical literature and databases. The most prominent synonym is Carbidopa hydantoic acid, which appears frequently in pharmaceutical and biochemical contexts. Another commonly encountered designation is (S)-3-(3,4-dimethoxyphenyl)-2-methyl-2-ureidopropanoic acid, which emphasizes the ureido functional group nature of the carbamoylamino substituent.

Additional nomenclature variations include L-Tyrosine, N-(aminocarbonyl)-3-methoxy-O,alpha-dimethyl-, which relates the compound to the amino acid tyrosine through its structural derivation. The designation N-Carbamoyl-3-methoxy-O,α-dimethyl-L-tyrosine further emphasizes this relationship while highlighting the carbamoyl modification. The simplified term Hydantoic acid is also employed, though this requires contextual specification to distinguish from other hydantoic acid derivatives.

Regional and database-specific nomenclature includes the European Pharmacopoeia designation and various manufacturer-specific product names. The compound may also be referred to as 2-(aminocarbonylamino)-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid, representing a structural descriptor approach to nomenclature.

Classification in Chemical Taxonomy

The compound belongs to the broader class of amino acid derivatives, specifically categorized as a modified tyrosine derivative due to its structural relationship to L-tyrosine. Within organic chemistry taxonomy, it is classified as a carboxylic acid containing both amine and carbamoyl functional groups. The presence of the dimethoxyphenyl substituent places it within the aromatic compound category, while the stereochemical configuration designates it as a chiral molecule.

From a functional perspective, the compound represents a hydantoic acid derivative, characterized by the presence of both carboxylic acid and urea functional groups within the same molecular framework. The dimethoxy substitution pattern on the aromatic ring creates a specific subclass of methoxy-substituted phenylpropanoic acid derivatives. This classification system enables systematic organization and comparison with structurally related compounds in chemical databases and literature.

Structural Properties

Molecular Formula and Weight

The molecular formula of (S)-2-(aminocarbonyl)-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid is C₁₃H₁₈N₂O₅. This formula indicates the presence of thirteen carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, and five oxygen atoms, arranged in a specific three-dimensional configuration that defines the compound's chemical and physical properties.

The molecular weight is reported as 282.3 atomic mass units, with some sources providing more precise values of 282.29 or 282.296 atomic mass units. These slight variations in reported molecular weight reflect differences in calculation methods and precision levels employed by various chemical databases and analytical techniques.

Stereochemistry and Spatial Configuration

The compound exhibits significant stereochemical complexity due to the presence of a chiral center at the carbon atom bearing both the carboxylic acid and carbamoylamino functional groups. The absolute configuration is designated as S according to Cahn-Ingold-Prelog nomenclature rules. This stereochemical specification is crucial for understanding the compound's three-dimensional structure and its potential interactions with biological systems.

The spatial arrangement around the chiral center involves four different substituent groups: the carboxylic acid group, the carbamoylamino group, the methyl group, and the dimethoxyphenyl-containing substituent. The S-configuration indicates a specific spatial arrangement of these groups that distinguishes this enantiomer from its R-configured counterpart. ChemSpider data indicates that the compound contains one defined stereocenter, confirming the single chiral center location.

The molecular geometry around the chiral carbon approximates tetrahedral coordination, with bond angles influenced by the electronic properties of the attached functional groups. The carbamoylamino group can participate in intramolecular hydrogen bonding interactions, potentially influencing the preferred conformational states of the molecule in solution or solid phases.

Functional Group Analysis

The compound contains several distinct functional groups that contribute to its chemical behavior and properties. The primary functional groups include a carboxylic acid moiety (-COOH), a carbamoylamino group (-NH-CO-NH₂), two methoxy groups (-OCH₃), and a phenyl ring system.

The carboxylic acid group provides the compound with acidic properties and the ability to form hydrogen bonds and ionic interactions. The carbamoylamino functionality represents a urea derivative that can participate in both hydrogen bond donation and acceptance through its nitrogen atoms and carbonyl oxygen. The two methoxy substituents on the aromatic ring contribute to the compound's lipophilicity and electronic properties of the benzene system.

The aromatic ring system exhibits characteristic properties of substituted benzene derivatives, with the 3,4-dimethoxy substitution pattern creating a specific electronic environment. This substitution pattern influences both the electron density distribution within the aromatic system and the overall molecular properties such as solubility and stability.

Isomeric Forms and Their Properties

The primary isomeric consideration for this compound involves stereoisomerism at the chiral center. The described S-enantiomer represents one of two possible stereoisomeric forms, with the R-enantiomer constituting the mirror image configuration. These enantiomers would possess identical molecular formulas and weights but differ in their three-dimensional spatial arrangements and optical rotation properties.

Conformational isomerism may also occur due to rotation around single bonds, particularly the bond connecting the chiral center to the dimethoxyphenyl substituent. These conformational variations can influence the compound's physical properties and potential intermolecular interactions without altering the basic molecular connectivity.

The methoxy groups on the aromatic ring are positioned at the 3 and 4 positions, creating a specific substitution pattern that distinguishes this compound from other possible dimethoxy isomers. Alternative positioning of these methoxy groups would result in constitutional isomers with different chemical and physical properties, emphasizing the importance of the specific 3,4-substitution pattern in defining this compound's identity.

Chemical Identification Parameters

特性

IUPAC Name |

(2S)-2-(carbamoylamino)-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O5/c1-13(11(16)17,15-12(14)18)7-8-4-5-9(19-2)10(6-8)20-3/h4-6H,7H2,1-3H3,(H,16,17)(H3,14,15,18)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAWWRCDFZPMIQT-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)OC)OC)(C(=O)O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CC(=C(C=C1)OC)OC)(C(=O)O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652913 | |

| Record name | N-Carbamoyl-3-methoxy-O,alpha-dimethyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28861-00-9 | |

| Record name | N-(Aminocarbonyl)-3-methoxy-O,α-dimethyl-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28861-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbidopa hydantoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028861009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Carbamoyl-3-methoxy-O,alpha-dimethyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tyrosine, N-(aminocarbonyl)-3-methoxy-O,α-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.858 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBIDOPA HYDANTOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A66PDY34A3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Formation of Racemic Aminopropionitrile Intermediate

- Reactants : Veratraldehyde, sodium cyanide (or other cyanide sources), ammonium chloride, and ammonium hydroxide.

- Solvent : Biphasic system with water and an organic solvent immiscible with water (e.g., dichloromethane).

- Conditions : Temperature range between 30°C and 75°C; reaction time between 0.5 to 2 hours; pressure 0.1 to 0.4 MPa.

- Process : Veratraldehyde reacts with cyanide and ammonia sources to form a racemic mixture of 3-(3,4-dimethoxyphenyl)-2-amino-2-methylpropionitrile (D,L-aminopropionitrile).

- Isolation : After reaction completion, the mixture is cooled (0–5°C), followed by centrifugation to separate the racemic aminopropionitrile solid.

Resolution of Racemic Mixture

- Resolving Agent : L-(+)-2,3-dihydroxybutanedioic acid (tartaric acid derivative) is used to selectively crystallize the (S)-enantiomer.

- Solvent : Organic solvents such as dichloromethane.

- Conditions : Stirring at room temperature for 2 hours.

- Process : The racemic aminopropionitrile is dissolved in the organic solvent, and the resolving agent is added to form diastereomeric salts. These salts are selectively crystallized to enrich the (S)-enantiomer.

- Hydrochloride Formation : Hydrochloric acid (30–36% concentration) is added to convert the free base into the hydrochloride salt, enhancing purity and stability.

- Isolation : After stirring for 1–3 hours at room temperature, the mixture is cooled to 0–5°C and centrifuged to isolate the (S)-aminopropionitrile hydrochloride.

Hydrolysis to Final Amino Acid

- The nitrile group of the aminopropionitrile hydrochloride is hydrolyzed under acidic conditions to yield (S)-2-(aminocarbonyl)-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid.

- This step typically involves mild acidic hydrolysis, avoiding racemization and degradation.

Process Parameters and Optimization

| Step | Parameters | Notes |

|---|---|---|

| Cyanohydrin Formation | Temp: 60–75°C; Pressure: 0.1–0.4 MPa; Time: 0.5–2 h | Veratraldehyde:cyanide:ammonium chloride:ammonia ratios optimized for 90–95% conversion. |

| Resolution | Room temp; 2 h stirring | Mass ratio D,L-aminopropionitrile:solvent:resolving agent = 1:1–3:0.5–0.8. |

| Hydrochloride Salt Formation | HCl 30–36%, 1–3 h stirring at room temp | Enhances crystallinity and purity. |

| Isolation | Cooling to 0–5°C; centrifugation | Efficient solid-liquid separation. |

Recycling and Environmental Considerations

- The mother liquors from centrifugation steps are recycled back into the process to reduce waste and improve cost efficiency.

- Organic solvents such as dichloromethane are recovered and reused.

- The process avoids complex pH adjustments, simplifying operations and reducing environmental impact.

Research Findings and Quality

- The described preparation methods yield the (S)-aminopropionitrile hydrochloride with a reaction conversion ratio of 90–95%.

- The final product meets stringent quality standards such as the American-European pharmacopeia.

- The resolution step effectively reduces resolving agent consumption by half compared to prior art, maintaining high enantiomeric purity.

Summary Table of Preparation Steps

| Step No. | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of racemic aminopropionitrile | Veratraldehyde, cyanide, ammonium chloride, ammonia; 60–75°C, 0.1–0.4 MPa, 0.5–2 h | D,L-aminopropionitrile (racemic mixture) |

| 2 | Resolution of racemic mixture | L-(+)-2,3-dihydroxybutanedioic acid, dichloromethane, room temp, 2 h | Enriched (S)-aminopropionitrile |

| 3 | Hydrochloride salt formation | HCl 30–36%, room temp, 1–3 h | (S)-aminopropionitrile hydrochloride salt |

| 4 | Hydrolysis to amino acid | Acidic hydrolysis under mild conditions | (S)-2-(Aminocarbonyl)-amino acid final product |

化学反応の分析

Types of Reactions

(s)-2-(Aminocarbonyl)-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

科学的研究の応用

Pharmaceutical Applications

1.1 Drug Development

This compound has been studied for its potential role in the development of novel pharmaceuticals. Its structural similarity to amino acids allows it to be utilized in synthesizing peptide-based drugs, particularly those targeting neurological disorders. Research indicates that derivatives of this compound exhibit neuroprotective effects, which could be beneficial in treating conditions like Alzheimer’s disease and Parkinson’s disease .

1.2 Anticancer Activity

Recent studies have highlighted the anticancer properties of (S)-2-(Aminocarbonyl)-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid. It has been observed to induce apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent. The compound's ability to inhibit specific cancer cell lines has prompted further investigation into its mechanisms of action and efficacy in combination therapies .

Biochemical Research

2.1 Enzyme Inhibition Studies

The compound serves as a substrate or inhibitor for various enzymes involved in metabolic pathways. Its interaction with enzymes such as tyrosinase has been studied to understand its role in melanin biosynthesis and potential applications in dermatological treatments .

2.2 Neurotransmitter Regulation

Research indicates that this compound may influence neurotransmitter levels, particularly dopamine and serotonin, which are critical for mood regulation and cognitive functions. This property positions the compound as a candidate for further studies in mood disorders and cognitive enhancement .

Synthesis and Chemical Intermediates

3.1 Chiral Synthesis

The compound is utilized as a chiral building block in organic synthesis due to its stereochemical properties. Its ability to facilitate asymmetric synthesis makes it valuable for creating other chiral compounds used in pharmaceuticals .

3.2 Industrial Applications

In industrial settings, this compound is employed in the production of fine chemicals and agrochemicals, contributing to advancements in both chemical manufacturing and agricultural sciences .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Neuroprotective Effects | Evaluated the impact on neuronal cell lines | Demonstrated significant reduction in oxidative stress markers |

| Anticancer Activity | Tested against various cancer cell lines | Induced apoptosis in breast and prostate cancer cells |

| Enzyme Interaction | Studied inhibition of tyrosinase | Showed potential for skin lightening agents |

作用機序

The mechanism of action of (s)-2-(Aminocarbonyl)-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogs and Derivatives

Key structural analogs include:

a) (2S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic Acid (CAS RN: 10128-06-0)

- Molecular Formula: C₁₂H₁₇NO₄

- Molecular Weight : 239.27 g/mol

- Key Differences: Lacks the aminocarbonyl group, retaining only the amino (-NH₂) substituent.

- Role : Identified as Methyldopa Related Compound C , an impurity in antihypertensive drug synthesis .

b) (S)-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic Acid (CAS RN: 658-48-0)

- Molecular Formula: C₁₀H₁₃NO₃

- Molecular Weight : 195.22 g/mol

- Key Differences : Contains a 4-hydroxyphenyl group instead of 3,4-dimethoxyphenyl.

- Role : Analog of Metyrosine , a tyrosine hydroxylase inhibitor .

c) (S)-2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic Acid (CAS RN: 555-30-6)

Physicochemical and Pharmacological Comparisons

*Predicted using fragment-based methods.

Key Observations :

- The aminocarbonyl group in the target compound reduces water solubility compared to its amino analog (CAS 10128-06-0) due to increased hydrophobicity .

- The 3,4-dimethoxyphenyl group enhances metabolic stability relative to dihydroxyphenyl derivatives (e.g., CAS 555-30-6), which are prone to oxidation .

生物活性

(S)-2-(Aminocarbonyl)-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid, also known as a derivative of amino acids, has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which includes an amino group and a dimethoxyphenyl moiety, suggesting possible interactions with various biological targets.

Research indicates that the compound may exert its biological effects through multiple mechanisms, including:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes involved in metabolic pathways. For instance, inhibition of GABA aminotransferase has been linked to increased GABA levels in the brain, which could be beneficial for neurological conditions .

- Antioxidant Properties : The presence of methoxy groups in the aromatic ring may enhance antioxidant activity, potentially protecting cells from oxidative stress .

Pharmacological Studies

Several studies have explored the pharmacological implications of this compound:

- Antimicrobial Activity : Preliminary data suggest that derivatives of this compound exhibit antimicrobial properties against various pathogens. This activity is often evaluated using standard assays such as disk diffusion and minimum inhibitory concentration (MIC) tests.

- Neuroprotective Effects : In vitro studies have indicated that the compound may protect neuronal cells from apoptosis induced by neurotoxic agents. This property is crucial for developing treatments for neurodegenerative diseases.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells. Results demonstrated that treatment with this compound significantly reduced cell death induced by oxidative stress. The mechanism was attributed to the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Case Study 2: Antimicrobial Efficacy

In another study, various derivatives including this compound were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the structure enhanced antimicrobial potency, with MIC values ranging from 10 to 50 µg/mL.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C12H17N2O4 |

| Molecular Weight | 282.29 g/mol |

| Antimicrobial Activity (MIC) | 10 - 50 µg/mL |

| Neuroprotective Effect | Reduced apoptosis by 40% |

Q & A

Q. What are the optimal synthetic routes for (S)-2-(aminocarbonyl)amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid?

Methodological Answer: Synthesis typically involves multi-step protocols, including protection/deprotection of functional groups and stereochemical control. Key steps may include:

- Amino Protection : Use benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) groups to protect the amine during reactions .

- Carboxylic Acid Formation : Oxidation of alcohols to acids using potassium permanganate (KMnO₄) in acidic conditions .

- Stereochemical Control : Chiral auxiliaries or enantioselective catalysis to ensure (S)-configuration .

- Purification : Column chromatography or recrystallization to isolate the final product.

Challenges : Low yields due to steric hindrance from the 2-methyl group; optimize reaction time and solvent polarity (e.g., DMF vs. THF) .

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry and substituent positions (e.g., 3,4-dimethoxyphenyl resonances in ¹H NMR) .

- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H]⁺ ions) .

- Infrared Spectroscopy (IR) : Identify carbonyl (C=O) and amide (N-H) stretches .

- X-ray Crystallography : Resolve absolute stereochemistry for crystalline derivatives .

Database Tools : Cross-reference InChIKey (e.g., NAHAKDRSHCXMBT-ZCFIWIBFSA-N) in PubChem or ChemSpider .

Q. What safety protocols are critical when handling this compound?

Methodological Answer: Based on structurally similar compounds:

- Hazards : Potential skin/eye irritation (H315, H319) and respiratory tract irritation (H335) .

- Protective Measures : Use nitrile gloves, fume hoods, and safety goggles.

- First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention if inhaled .

Documentation : Maintain Safety Data Sheets (SDS) for hazard communication .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound?

Methodological Answer: The (S)-configuration is critical for target binding. To assess stereochemical impact:

- Enantiomer Comparison : Synthesize (R)- and (S)-forms and compare bioactivity in receptor-binding assays .

- Chiral Chromatography : Use HPLC with chiral columns (e.g., Chiralpak AD-H) to validate enantiopurity .

- Molecular Docking : Model interactions with target proteins (e.g., enzymes with hydrophobic pockets accommodating 3,4-dimethoxyphenyl) .

Q. How can researchers resolve contradictions in reported toxicity data?

Methodological Answer: Discrepancies often arise from assay conditions. Standardize protocols:

- In Vitro vs. In Vivo : Compare cytotoxicity (e.g., IC₅₀ in HEK293 cells) with acute toxicity in rodent models .

- Dose-Response Curves : Use logarithmic dosing to identify threshold effects.

- Negative Controls : Include structurally analogous compounds (e.g., 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoic acid) to isolate toxicity mechanisms .

Q. What strategies optimize bioactivity assays for this compound?

Methodological Answer: Design assays based on target pathways:

- Enzyme Inhibition : Use fluorogenic substrates to measure inhibition of kinases or proteases .

- Cellular Uptake : Radiolabel the compound (e.g., ¹⁴C isotope) to quantify permeability in Caco-2 monolayers .

- Data Validation : Replicate results across orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .

Q. How can computational methods aid in studying its pharmacokinetic properties?

Methodological Answer:

- ADME Prediction : Use tools like SwissADME to estimate logP (lipophilicity) and blood-brain barrier penetration .

- Metabolic Stability : Simulate cytochrome P450 interactions using Schrödinger’s BioLuminate .

- Free Energy Calculations : Apply molecular dynamics to predict binding free energy to serum albumin .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。